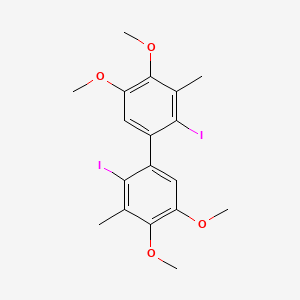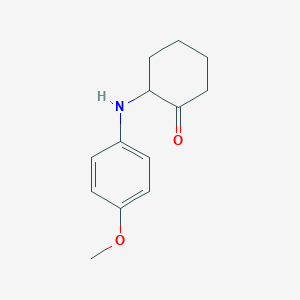
2,2'-Diiodo-3,3'-dimethyl-4,4',5,5'-tetramethoxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl is a complex organic compound with the molecular formula C18H20I2O4 and a molecular weight of 554.166 g/mol . This compound is characterized by the presence of two iodine atoms, four methoxy groups, and two methyl groups attached to a biphenyl core. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl typically involves the iodination of a precursor biphenyl compound. One common method includes the use of iodinating agents such as iodine or iodine monochloride in the presence of a catalyst. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. Continuous flow reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability .
化学反応の分析
Types of Reactions
2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl quinones .
科学的研究の応用
2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
- 2,2’-Diiodo-4,4’,5,5’-tetramethoxybiphenyl
- 3,3’-Dimethyl-4,4’,5,5’-tetramethoxybiphenyl
- 2-Iodo-3’,4,4’,5-tetramethoxybiphenyl
- 2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl
Uniqueness
2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
特性
CAS番号 |
19965-36-7 |
|---|---|
分子式 |
C18H20I2O4 |
分子量 |
554.2 g/mol |
IUPAC名 |
2-iodo-1-(2-iodo-4,5-dimethoxy-3-methylphenyl)-4,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C18H20I2O4/c1-9-15(19)11(7-13(21-3)17(9)23-5)12-8-14(22-4)18(24-6)10(2)16(12)20/h7-8H,1-6H3 |
InChIキー |
JZGBJBNOMRVOLR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=C1OC)OC)C2=CC(=C(C(=C2I)C)OC)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)
![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)



![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)





silane](/img/structure/B11941889.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
